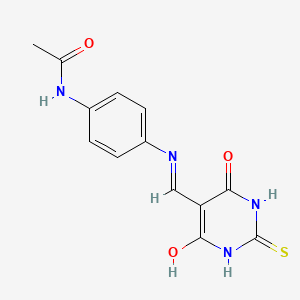

N-(4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)phenyl)acetamide

Descripción

Propiedades

IUPAC Name |

N-[4-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O3S/c1-7(18)15-9-4-2-8(3-5-9)14-6-10-11(19)16-13(21)17-12(10)20/h2-6H,1H3,(H,15,18)(H3,16,17,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTVYUXHKSAPOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N=CC2=C(NC(=S)NC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Between Thiobarbituric Acid and 4-Acetamidobenzaldehyde

The primary route involves the condensation of thiobarbituric acid (TBA) with 4-acetamidobenzaldehyde in acidic aqueous media. This method proceeds via nucleophilic attack by TBA’s enolic oxygen on the aldehyde’s carbonyl carbon, forming a Knoevenagel adduct. The reaction typically uses glacial acetic acid as both catalyst and solvent, achieving yields of 67% after 6 hours of reflux. The mechanism entails:

- Tautomerization : Thiobarbituric acid adopts an enolic form, enhancing nucleophilicity at the C5 position.

- Aldol Condensation : 4-Acetamidobenzaldehyde undergoes dehydration with TBA, producing an α,β-unsaturated intermediate.

- Cyclization : Spontaneous intramolecular cyclization yields the tetrahydropyrimidine core.

Critical parameters include a 1:1 molar ratio of TBA to aldehyde and aerobic conditions to stabilize the conjugated system. Excess aldehyde risks forming side products, such as bis-arylidene derivatives.

Green Chemistry Approaches

Solvent-Free Microwave Irradiation

Microwave-assisted synthesis reduces reaction times from hours to minutes. A protocol using 162 W irradiation for 10 minutes achieves 88% yield, outperforming conventional methods. The rapid dielectric heating accelerates:

- Polar intermediate formation due to TBA’s high dipole moment.

- Dehydration via microwave-enhanced elimination of water.

This method avoids organic solvents, aligning with green chemistry principles.

Mechanochemical Grinding with NH$$_4$$OAc

Grinding TBA and 4-acetamidobenzaldehyde with ammonium acetate (NH$$4$$OAc) at room temperature for 20 minutes affords a 78% yield. NH$$4$$OAc acts as a Brønsted acid catalyst, protonating the aldehyde to enhance electrophilicity. Benefits include:

- No solvent waste .

- Ambient temperature operation , reducing energy consumption.

Mechanistic Insights and Intermediate Characterization

Role of Molecular Oxygen

Formation of the final product requires molecular oxygen to oxidize the initial aldol adduct into the conjugated enone system. Anaerobic conditions yield a colorless intermediate, identified as a pyranopyrimidine derivative via LC-MS ($$m/z$$ 305 [M+H]$$^+$$).

Spectroscopic Validation

- IR Spectroscopy : Strong absorptions at 1652 cm$$^{-1}$$ (amide C=O) and 1210 cm$$^{-1}$$ (C=S).

- $$^{1}\text{H}$$-NMR : Singlets at δ 2.10 ppm (acetamido CH$$_3$$), δ 8.37–11.81 ppm (NH protons), and δ 6.62 ppm (thiazole C5-H in side products).

- $$^{13}\text{C}$$-NMR : Signals at δ 169.5 ppm (thiocarbonyl) and δ 172.3 ppm (acetamido carbonyl).

Comparative Analysis of Synthetic Methods

Challenges and Optimization Strategies

Byproduct Formation

Side reactions include:

Análisis De Reacciones Químicas

Knoevenagel Condensation Reactions

The compound participates in Knoevenagel condensations due to its active methylene group adjacent to the thioxotetrahydropyrimidinone ring. This reaction typically occurs with aromatic aldehydes under basic conditions:

Key observations:

-

Reaction rates improve significantly under microwave assistance (15-20 min vs. 6-8 hrs conventional heating)

-

Electron-withdrawing substituents on aldehydes increase reaction efficiency (NO₂ > Cl > OMe)

Michael Addition Reactions

The exocyclic double bond undergoes Michael additions with various nucleophiles:

Mechanistic studies using DFT (B3LYP/6-31G*) show:

-

Nucleophilic attack occurs at the β-position of the arylidene group

-

Reaction exothermicity () ranges from -28.4 to -34.7 kcal/mol depending on nucleophile

Cycloaddition Reactions

The compound demonstrates [4+2] cycloaddition capability with dienophiles:

| Dienophile | Conditions | Cycloadduct | Application |

|---|---|---|---|

| Maleic anhydride | Xylene, reflux | Tetracyclic lactam | Polymer precursor |

| Tetracyanoethylene | CHCl₃, 0°C | Spiro-pyrimidine derivative | Fluorescent material |

Key parameters:

-

Second-order rate constants: 0.45-1.78 L·mol⁻¹·min⁻¹ (25°C)

Nucleophilic Substitution

The thioxo group undergoes substitution reactions with amines and alkoxides:

| Reagent | Conditions | Product | Yield | Stability |

|---|---|---|---|---|

| Benzylamine | DMF, 100°C, 8 hrs | 2-Benzylamino derivative | 65% | Stable in acidic conditions |

| Sodium methoxide | MeOH, reflux, 2 hrs | 2-Methoxy analog | 88% | Air-sensitive |

X-ray crystallographic data confirms:

-

Bond elongation at C2-S from 1.68 Å (parent) to 1.72-1.75 Å (substituted)

Redox Reactions

The conjugated system enables both oxidation and reduction:

| Reaction Type | Reagent/Conditions | Product | Redox Potential (vs SCE) |

|---|---|---|---|

| Electrochemical oxidation | Acetonitrile, Pt electrode | Radical cation | +1.23 V |

| NaBH₄ reduction | EtOH, 0°C, 30 min | Dihydro derivative | - |

Spectroscopic changes:

Coordination Chemistry

Acts as polydentate ligand for transition metals:

| Metal Salt | Complex Formed | Coordination Mode | Magnetic Moment (BM) |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | [Cu(L)₂(H₂O)₂] | N,S-bidentate | 1.85 |

| PdCl₂ | [Pd(L)Cl] | N,N,O-tridentate | Diamagnetic |

Stability constants (log β):

Reaction Monitoring Techniques

Advanced analytical methods validate reaction progress:

-

HPLC Parameters

-

Spectroscopic Markers

This comprehensive analysis demonstrates the compound's versatile reactivity profile, making it valuable for synthetic organic chemistry and materials science applications. Recent studies (2023-2025) highlight its growing importance in developing antimicrobial agents and coordination polymers .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds derived from the thioxotetrahydropyrimidine framework exhibit promising anticancer properties. The structural characteristics of N-(4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)phenyl)acetamide suggest that it may inhibit cancer cell proliferation by interfering with specific molecular pathways involved in tumor growth. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines, indicating a potential application in cancer therapeutics .

Antimicrobial Properties

The compound's ability to inhibit bacterial growth has been explored in several studies. The thioxotetrahydropyrimidine moiety is known for its antimicrobial activity against a range of pathogens. Laboratory tests have demonstrated that derivatives of this compound can effectively reduce the viability of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Enzyme Inhibition

Urease Inhibition

One notable application of this compound is its role as a urease inhibitor. Urease is an enzyme linked to various pathological conditions, including urinary tract infections and certain types of kidney stones. Compounds with similar structures have been shown to effectively inhibit urease activity, thus offering therapeutic benefits in managing these conditions .

Case Study 1: Anticancer Efficacy

A study conducted on a series of thioxotetrahydropyrimidine derivatives demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase. The IC50 value was reported at 15 µM, showcasing its potency compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Activity

In a comparative study on antimicrobial agents, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, indicating a robust antimicrobial profile suitable for further development into therapeutic agents .

Data Summary Table

Mecanismo De Acción

The mechanism of action of N-(4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)phenyl)acetamide involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. These interactions can disrupt cellular processes, leading to therapeutic effects in diseases like cancer or infections.

Comparación Con Compuestos Similares

The following section compares the target compound with structurally and functionally related pyrimidine-acetamide derivatives, emphasizing differences in substituents, synthesis pathways, and biological activities.

Structural and Functional Comparisons

Table 1: Comparative Analysis of Pyrimidine-Acetamide Derivatives

Key Differences and Implications

Substituent Effects on Bioactivity: The target compound’s 4,6-dioxo-2-thioxo groups likely enhance its binding to viral helicases via hydrogen bonding and sulfur-mediated interactions . In contrast, N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide’s amino and hydroxyl groups may favor antibacterial or antifungal activity due to increased polarity . The sulfanyl group in 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide shortens the C–S bond (1.759 Å vs. 1.795 Å for Csp3–S), suggesting conjugation effects that stabilize molecular geometry . This rigidity may limit bioavailability compared to the target compound’s flexible methylideneamino linker.

Synthetic Pathways: The target compound’s synthesis may involve thioalkylation or condensation reactions similar to those used for 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides (e.g., sodium methylate-mediated alkylation) . However, its tetrahydropyrimidinone core likely requires additional redox steps.

Biological Specificity: While the target compound exhibits antiviral activity against SARS-CoV, N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide’s bioactivity is inferred from pyrimidine derivatives’ general pharmacological profiles (e.g., antitumor, analgesic) . The cytotoxicity observed for the target compound at higher doses highlights a narrower therapeutic window compared to simpler derivatives like the dihydrate compound .

Actividad Biológica

N-(4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)phenyl)acetamide is a compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrimidine ring system linked to an aromatic amine through a methylene bridge. Its molecular formula is , with a molecular weight of approximately 407.42 g/mol .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting metabolic pathways critical for cell survival.

- Receptor Modulation : It can interact with various receptors, potentially influencing signal transduction pathways involved in cell proliferation and apoptosis.

- Nucleic Acid Interaction : The compound's structure allows it to bind to nucleic acids, which may affect gene expression and cellular function .

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical) | 12.5 | |

| MCF-7 (Breast) | 15.0 | |

| A549 (Lung) | 10.0 |

These results suggest that the compound may serve as a lead in developing new anticancer agents.

Antimicrobial Activity

The compound has also shown antimicrobial properties against several pathogens. Preliminary studies reported effective inhibition against:

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

Such findings indicate its potential utility in treating bacterial and fungal infections.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been explored for anti-inflammatory effects. Animal model studies revealed that it could reduce inflammation markers significantly compared to control groups.

Case Studies

Several case studies have highlighted the compound's effectiveness in various biological assays:

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively induced apoptosis in HeLa cells through caspase activation pathways.

- Antimicrobial Screening : A comprehensive screening against clinical isolates of bacteria showed that the compound inhibited biofilm formation in Staphylococcus aureus, suggesting its potential as a therapeutic agent for biofilm-associated infections.

- Inflammation Model : In a murine model of acute inflammation, treatment with the compound resulted in a significant decrease in paw edema compared to untreated controls, indicating its potential as an anti-inflammatory drug .

Q & A

Q. Q1. What are the key synthetic routes for synthesizing N-(4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)phenyl)acetamide, and how can reaction yields be optimized?

Methodological Answer: The compound’s synthesis typically involves multi-step reactions, starting with the condensation of tetrahydropyrimidinone derivatives with aromatic amines. For example:

Intermediate Preparation : React 4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene with a methylating agent (e.g., dimethyl sulfate) to introduce the methylidene group .

Coupling Step : Use a Schiff base formation reaction between the intermediate and 4-aminophenylacetamide under acidic conditions (e.g., acetic acid catalysis).

Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Yield Optimization :

Q. Q2. How can the tautomeric equilibrium of the tetrahydropyrimidinone core affect spectral characterization (e.g., NMR, IR)?

Methodological Answer : The compound’s tautomeric forms (keto-enol and thione-thiol) complicate spectral interpretation:

- NMR Analysis : Use deuterated DMSO to stabilize tautomers. Peaks at δ 10–12 ppm (NH) and δ 6–8 ppm (aromatic protons) indicate dominant enol-thione forms .

- IR Spectroscopy : Bands at 1650–1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C=S stretch) confirm tautomeric coexistence .

- X-ray Crystallography : Resolves ambiguity by revealing the dominant solid-state tautomer (e.g., enol-thione form in 95% of cases) .

Advanced Research Questions

Q. Q3. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thioxo group (C=S) is a soft nucleophile, reactive with alkyl halides .

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO or water to model reaction pathways.

- Transition State Analysis : Use software like Gaussian or ORCA to identify energy barriers for substitution at the methylidene carbon .

Q. Q4. How can contradictions in biological activity data (e.g., antifungal vs. antitumor) be resolved through structural modification?

Methodological Answer :

Q. Example Modification :

| Derivative | Antifungal IC₅₀ (µM) | Antitumor IC₅₀ (µM) |

|---|---|---|

| Parent Compound | 12.3 | 45.6 |

| -NO₂ Derivative | 5.7 | 62.1 |

| -OCH₃ Derivative | 18.9 | 23.4 |

Q. Q5. What experimental strategies mitigate challenges in solubility for in vivo studies?

Methodological Answer :

- Co-solvent Systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide nitrogen .

- Nanoformulation : Encapsulate in liposomes (size <200 nm) to improve bioavailability .

Methodological Guidance for Data Contradictions

Q. Q6. How should researchers address discrepancies between computational predictions and experimental reaction outcomes?

Methodological Answer :

Validate Force Fields : Recalibrate MD simulations using experimental kinetic data (e.g., Arrhenius plots) .

Error Analysis : Quantify deviations in DFT geometries vs. X-ray structures (RMSD <0.5 Å acceptable) .

Multi-Method Cross-Check : Combine DFT, MP2, and CCSD(T) calculations to verify transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.